molecular formula C14H17ClN4O2 B2838364 1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide CAS No. 940989-57-1

1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2838364
CAS No.: 940989-57-1
M. Wt: 308.77
InChI Key: ZQIPMQFZYWJCSD-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-N-(2-hydroxyethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. In this case, the starting materials would be 4-chlorophenyl azide and a suitable alkyne.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced through a nucleophilic substitution reaction, where an appropriate hydroxyethyl halide reacts with the triazole intermediate.

    Attachment of the Propyl Chain: The propyl chain can be added via alkylation, using a propyl halide in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chlorophenyl)-N-(2-hydroxyethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of a ketone or aldehyde from the hydroxyethyl group.

    Reduction: Formation of dihydrotriazoles.

    Substitution: Formation of substituted triazoles with various functional groups.

Scientific Research Applications

1-(4-Chlorophenyl)-N-(2-hydroxyethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or metabolism.

Comparison with Similar Compounds

    1-(4-Chlorophenyl)-N-(2-hydroxyethyl)-1H-1,2,3-triazole-4-carboxamide: Lacks the propyl chain, which may affect its biological activity.

    1-(4-Chlorophenyl)-N-(2-hydroxyethyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide: Contains a methyl group instead of a propyl group, potentially altering its pharmacokinetic properties.

Uniqueness: 1-(4-Chlorophenyl)-N-(2-hydroxyethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-propyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C17H20ClN5O2
  • Molecular Weight : 363.83 g/mol

Structural Features

The presence of the triazole ring is significant due to its ability to interact with various biological targets. The chlorophenyl and hydroxyethyl groups may enhance the compound’s binding affinity and specificity towards these targets.

Antimicrobial Activity

Triazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit effective activity against a range of bacterial and fungal strains.

Microorganism Activity Reference
Escherichia coliInhibition of growth
Staphylococcus aureusSignificant antibacterial effect
Candida albicansAntifungal activity

Anticancer Activity

The anticancer potential of triazole derivatives has gained attention in recent years. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells.

Case Study :
In a study evaluating various triazole derivatives for their antiproliferative effects on leukemia cell lines, compounds demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin. The mechanism involved inducing morphological changes indicative of apoptosis, such as chromatin condensation and DNA fragmentation .

Cell Line IC50 (µM) Mechanism of Action
Jurkat T-cells5.0Induced DNA damage and apoptosis
K-5623.5Mitochondrial membrane potential loss

The biological activity of this compound is attributed to its interaction with specific enzymes and receptors. The triazole moiety is known to inhibit various cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of steroid hormones . Additionally, the compound may interfere with DNA synthesis and repair mechanisms in cancer cells.

Pharmacokinetics and Toxicity

Research into the pharmacokinetic profile of triazole derivatives suggests favorable absorption, distribution, metabolism, and excretion (ADME) characteristics. However, toxicity studies are essential to determine the safety profile of this compound for potential therapeutic use.

Properties

IUPAC Name

1-(4-chlorophenyl)-N-(2-hydroxyethyl)-5-propyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2/c1-2-3-12-13(14(21)16-8-9-20)17-18-19(12)11-6-4-10(15)5-7-11/h4-7,20H,2-3,8-9H2,1H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQIPMQFZYWJCSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)NCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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